molecular formula C5H7Br2N3 B2424660 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide CAS No. 1776066-28-4

7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide

Cat. No.: B2424660
CAS No.: 1776066-28-4
M. Wt: 268.94
InChI Key: JARVZOQPISKDKV-UHFFFAOYSA-N
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Description

7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide: is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a bromine atom attached to a pyrazolo[1,5-a]imidazole ring system. This compound has a molecular weight of 268.94 g/mol and is often used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide typically involves the bromination of a pyrazolo[1,5-a]imidazole precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the ring system. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]imidazole ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
  • 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
  • 7-fluoro-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide

Comparison: Compared to its analogs, 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its chloro, iodo, and fluoro counterparts .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3.BrH/c6-4-3-8-9-2-1-7-5(4)9;/h3,7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARVZOQPISKDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)Br)N1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776066-28-4
Record name 7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100-mL round-bottom flask was charged with 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (1.7 g, 15.6 mmol) and acetic acid (5 mL). A solution of bromine (7.39 g, 46.2 mmol) in acetic acid (47 mL) was then added slowly. The resulting solution stirred for 3 h at room temperature. The reaction mixture was filtered and the filtrate was concentrated under vacuum to afford 7-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole hydrobromide (3.0 g, 72%) as a yellow solid. MS (ESI, pos. ion) m/z 188, 190 [M+H]+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two

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